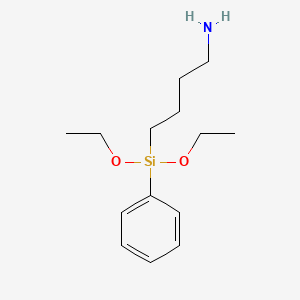

1-Butanamine, 4-(diethoxyphenylsilyl)-

Description

BenchChem offers high-quality 1-Butanamine, 4-(diethoxyphenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanamine, 4-(diethoxyphenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[diethoxy(phenyl)silyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2Si/c1-3-16-18(17-4-2,13-9-8-12-15)14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUCSFLLCZTCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCN)(C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625821 | |

| Record name | 4-[Diethoxy(phenyl)silyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7534-55-6 | |

| Record name | 4-[Diethoxy(phenyl)silyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for Amino Alkyl Arylsilyl Ethers

Synthetic Approaches for Carbon-Silicon Bond Formation in Aminobutyl Silyl (B83357) Ethers

The formation of the carbon-silicon bond is a critical step in the synthesis of organosilanes. researchgate.net Several powerful methodologies have been developed for this purpose, each with its own advantages and substrate scope.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, is a primary method for forming C-Si bonds. wikipedia.org In the context of synthesizing 1-Butanamine, 4-(diethoxyphenylsilyl)-, this would typically involve the reaction of a hydrosilane, such as diethoxyphenylsilane, with an amine-containing alkene, like 4-aminobut-1-ene.

The reaction is most often catalyzed by transition metals, particularly platinum-group metals. wikipedia.orgmdpi.com The choice of catalyst is crucial, as the amine functionality can potentially coordinate to the metal center and inhibit catalytic activity. Strategies to mitigate this include using less Lewis-acidic catalysts or temporarily protecting the amine group.

| Catalyst Type | Substrate Example | Typical Conditions | Outcome/Selectivity |

| Platinum-based (e.g., Karstedt's catalyst) | Alkene + Hydrosilane | Toluene, RT to 80°C | High efficiency, potential for catalyst poisoning by amine. dtu.dk |

| Rhodium-based | Unsaturated Amine + Silane (B1218182) | THF, 60°C | Can offer different selectivity compared to platinum. |

| Metal-free (e.g., Lewis acids) | Alkene + Hydrosilane | Dichloromethane, RT | Avoids transition metal contamination, may require more reactive substrates. |

This table presents illustrative data based on typical hydrosilylation reactions and is not specific to the direct synthesis of 1-Butanamine, 4-(diethoxyphenylsilyl)-.

Nucleophilic substitution at the silicon center is another cornerstone of organosilane synthesis. libretexts.org This approach can be executed in two primary ways for a target like 1-Butanamine, 4-(diethoxyphenylsilyl)-.

The first involves the reaction of a silyl electrophile, such as diethoxyphenylsilyl chloride, with a carbon nucleophile. A Grignard reagent, prepared from 4-halobutylamine (e.g., 4-bromobutylamine), can serve as this nucleophile. organic-chemistry.orgwikipedia.org The preparation of the Grignard reagent itself requires careful control of conditions to prevent side reactions involving the amine proton. adichemistry.com Typically, the amine would be protected prior to the formation of the organomagnesium halide. uni-muenchen.de

Alternatively, a silyl nucleophile can be reacted with a carbon electrophile. While less common for simple alkylations, silyl anions (silylides) can be generated from chlorosilanes or disilanes and reacted with alkyl halides like 1-bromo-4-aminobutane (with a protected amine). wiley-vch.de

A plausible Grignard route is outlined below:

Protection: The amine of 4-chlorobutylamine is protected (e.g., as a silyl amine or carbamate).

Grignard Formation: The protected 4-chlorobutyl amine is reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the Grignard reagent. wikipedia.orgadichemistry.com

Silylation: The Grignard reagent is then added to a solution of diethoxyphenylsilyl chloride to form the C-Si bond.

Deprotection: The protecting group is removed to yield the final product.

For instance, 3-dimethylamino-1-chloropropane can be used to form a Grignard reagent, which then reacts with triethyl orthoformate, demonstrating the viability of forming organometallics from amine-containing halides. chemicalbook.com

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and the formation of C-Si bonds is no exception. The Hiyama-Denmark coupling, for example, involves the reaction of an organosilane with an organic halide in the presence of a palladium or nickel catalyst. gelest.comthermofisher.com

To synthesize 1-Butanamine, 4-(diethoxyphenylsilyl)-, a conceivable strategy would be the coupling of a 4-halobutylamine derivative with a silylating agent like diethoxyphenylsilane or a related organosilane. Activation of the organosilane is typically required, often using a fluoride (B91410) source or a base, which generates a more nucleophilic pentacoordinate silicon intermediate. thermofisher.comnih.gov The key advantage of cross-coupling methods is their high functional group tolerance, which can potentially eliminate the need for protecting the amine group. gelest.comnih.gov

| Coupling Method | Catalyst/Activator | Silyl Source | Organic Partner | Key Features |

| Hiyama-Denmark | Pd(OAc)₂ / TBAF | R-Si(OR')₃ | R'-X | Fluoride activation is key; tolerates many functional groups. gelest.comthermofisher.com |

| Kumada-Corriu | Ni(acac)₂ | R-MgX | R'-SiCl₃ | Uses a pre-formed Grignard reagent. |

| Base-Promoted | Lewis Base (e.g., CsF) | R-SiMe₃ | R'-X | Avoids transition metals, suitable for specific substrates. nih.gov |

This table provides a general overview of cross-coupling reactions for C-Si bond formation.

Functional Group Transformations and Modulations within the Butanamine and Silyl Moieties

Once the core structure of the amino-alkyl-arylsilyl ether is assembled, further modifications of the amine and silyl functionalities can be performed to access a wider range of derivatives.

The primary amine in 1-Butanamine, 4-(diethoxyphenylsilyl)- is a versatile handle for further chemical modification. Standard derivatization techniques can be employed to introduce a variety of functional groups. greyhoundchrom.com

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) forms secondary or tertiary amines.

Silylation: The amine can be silylated using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form silyl-amines, which can serve as protecting groups or modify the compound's properties. sigmaaldrich.com

The choice of derivatization reagent and conditions is crucial for achieving selectivity, especially given the presence of the potentially reactive alkoxy-silyl group. nih.govnih.gov

The diethoxy-silyl group is a key feature of the target molecule. These linkages are typically formed by the reaction of an alcohol (ethanol in this case) with a corresponding chlorosilane, such as dichlorophenylsilane. libretexts.org This reaction is an example of nucleophilic substitution at silicon, where the alcohol displaces chloride ions. The reaction is often carried out in the presence of a weak base to neutralize the HCl byproduct. libretexts.org

Alkoxy-silyl groups can also undergo interconversion. researchgate.net For example, the ethoxy groups in 1-Butanamine, 4-(diethoxyphenylsilyl)- could be exchanged for other alkoxy groups (e.g., methoxy) through a process called transesterification, which is typically catalyzed by an acid or base. The relative reactivity of different alkoxy groups can be exploited for selective transformations; for instance, methoxy (B1213986) groups are generally more reactive and hydrolyze faster than ethoxy groups. shinetsusilicone-global.com The hydrolysis of alkoxysilanes to form silanols (Si-OH) is a fundamental reaction in sol-gel chemistry and is the first step towards forming siloxane (Si-O-Si) bonds. mdpi.comnih.gov

| Reaction Type | Reagents | Product Moiety | Notes |

| Alkoxysilane Formation | Dichlorosilane + 2 eq. Ethanol | Diethoxy-silane | Produces HCl byproduct, often requires a base scavenger. libretexts.org |

| Hydrolysis | Alkoxysilane + Water | Silanol (B1196071) (Si-OH) | The initial step in condensation to form siloxanes. nih.gov |

| Interconversion (Transesterification) | Ethoxysilane + Methanol | Methoxy-silane | An equilibrium process, can be driven by removing the displaced alcohol. |

| Solvolysis | Alkoxysilane + Solvent (e.g., alcohol) | Solvent-exchanged alkoxysilane | Can occur as an intermediate step during hydrolysis in alcoholic solutions. researchgate.net |

This table summarizes key reactions involving the alkoxy-silyl functionality.

Phenyl Group Functionalization and Substituent Effects on Silicon

The reactivity and properties of arylsilyl ethers, including 1-Butanamine, 4-(diethoxyphenylsilyl)-, are significantly influenced by the nature of the substituents on both the phenyl group and the silicon atom. The phenyl group, a common aromatic moiety in organic chemistry, can be functionalized to modulate the electronic and steric characteristics of the molecule.

The phenyl group is generally considered to be an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbon atoms. wikipedia.org However, it can also act as a resonance donating group, where its π-system can donate electron density when conjugated with a suitable substituent. wikipedia.org This dual nature allows for a wide range of functionalization reactions, primarily through electrophilic aromatic substitution. These reactions introduce various functional groups onto the phenyl ring, which in turn can influence the properties of the entire molecule.

The introduction of substituents on the phenyl ring of arylsilanes can be achieved through various methods, including ortho, meta, and para-directing C-H functionalization. researchgate.netnih.gov For instance, the use of a silicon-tethered directing group can enable meta-selective alkenylation of arylsilanes. researchgate.netnih.gov Such selective functionalization allows for the precise tuning of the electronic environment around the silicon atom.

The electronic effects of substituents on the phenyl ring can significantly impact the reactivity of the silicon center. Electron-donating groups on the phenyl ring increase the electron density at the silicon atom, potentially affecting its nucleophilicity and the stability of adjacent reactive intermediates. Conversely, electron-withdrawing groups decrease the electron density at the silicon atom, making it more electrophilic. These substituent effects have been systematically studied in the context of the reactivity of silicon-carbon double bonds, providing insights into how electronic factors govern the kinetic and thermodynamic stability of organosilicon compounds. nih.govresearchgate.net

Below is a table summarizing the expected electronic effects of various substituents on the phenyl ring of an arylsilane.

| Substituent | Position on Phenyl Ring | Electronic Effect on Silicon | Expected Impact on Reactivity |

| -NO₂ | para | Electron-withdrawing | Increased electrophilicity of silicon |

| -CN | para | Electron-withdrawing | Increased electrophilicity of silicon |

| -Cl | para | Inductively withdrawing, resonance donating | Moderate increase in electrophilicity |

| -CH₃ | para | Electron-donating | Decreased electrophilicity of silicon |

| -OCH₃ | para | Electron-donating | Decreased electrophilicity of silicon |

Advanced Synthetic Strategies for Stereochemical Control in Chiral Silylated Amine Compounds

The synthesis of chiral silylated amine compounds with high stereochemical purity is of significant interest due to their potential applications in pharmaceuticals and materials science. chemistryviews.org Several advanced synthetic strategies have been developed to achieve this, moving beyond classical resolution methods to more efficient asymmetric syntheses.

One of the most effective methods for synthesizing chiral α-aminosilanes is the asymmetric hydrogenation of N-sulfonyl arylsilylimines. chemistryviews.org This approach utilizes a palladium catalyst in conjunction with a chiral diphosphine ligand, such as QuinoxP* or 2,3-bis(tert-butylmethylphosphino)quinoxaline, to achieve high yields and excellent enantioselectivities. chemistryviews.org The resulting N-sulfonyl protected chiral α-aminosilanes can then be deprotected to yield the free α-aminosilanes. chemistryviews.org This method represents a significant advancement over traditional techniques that often require stoichiometric amounts of expensive chiral reagents. chemistryviews.org

Another powerful strategy involves the use of chiral auxiliaries. Chiral amines can be employed in asymmetric synthesis as chiral bases for enantioselective deprotonation reactions or for the resolution of racemic mixtures. sigmaaldrich.com For instance, C₂-symmetrical secondary amines can be synthesized in high diastereoselectivities starting from readily available chiral primary amines like (R)-α-ethylbenzylamine. sigmaaldrich.com These chiral secondary amines can then serve as building blocks for the synthesis of more complex chiral molecules.

Enzymatic methods are also emerging as a powerful tool for the synthesis of chiral amines. nih.gov Enzymes such as transaminases, oxidases, and dehydrogenases can catalyze the stereoselective synthesis of chiral amines from prochiral ketones or aldehydes. nih.gov Protein engineering techniques, including directed evolution and computational redesign, are being used to improve the catalytic performance, substrate scope, and stability of these enzymes, making biocatalysis a viable and sustainable approach for the production of chiral amines. nih.gov

The development of chiral silanols and their application in asymmetric synthesis is another promising area. researchgate.netnih.gov While the direct asymmetric synthesis of silicon-stereogenic silanols remains a challenge, recent advances in transition-metal-catalyzed asymmetric silane oxidation and biocatalytic methods are showing promise. researchgate.net These chiral silanols can potentially be used as chiral ligands or catalysts in the synthesis of other chiral organosilicon compounds.

The table below outlines some of the advanced synthetic strategies for achieving stereochemical control in the synthesis of chiral silylated amines.

| Synthetic Strategy | Key Features | Catalyst/Reagent | Enantioselectivity |

| Asymmetric Hydrogenation | High yields and enantioselectivities for α-aminosilanes. | Pd(OCOCF₃)₂ with chiral diphosphine ligands (e.g., QuinoxP*). chemistryviews.org | Excellent |

| Chiral Auxiliaries | Use of stoichiometric chiral reagents to direct stereochemistry. | Chiral amines (e.g., (R)-α-ethylbenzylamine). sigmaaldrich.com | High diastereoselectivity |

| Enzymatic Synthesis | Biocatalytic approach with high stereoselectivity. | Transaminases, oxidases, dehydrogenases. nih.gov | High |

| Chiral Silanols | Emerging field with potential for new asymmetric transformations. | Engineered P450BM3 enzyme for asymmetric silane oxidation. researchgate.net | Promising |

Elucidation of Molecular Structure and Electronic Configuration in 1 Butanamine, 4 Diethoxyphenylsilyl

Advanced Spectroscopic Characterization for Structural Determination

Spectroscopic techniques are fundamental to determining the precise molecular structure of a chemical compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be required for the complete structural assignment of 1-Butanamine, 4-(diethoxyphenylsilyl)-.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1-Butanamine, 4-(diethoxyphenylsilyl)-, ¹H, ¹³C, and ²⁹Si NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl chain, the ethoxy groups, and the phenyl group. The chemical shifts, integration values, and splitting patterns would allow for the assignment of each proton. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom would likely appear as a triplet, while the protons of the ethoxy groups would exhibit a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the four distinct carbons of the butanamine backbone, the two carbons of the ethoxy groups, and the carbons of the phenyl ring would be expected. The chemical shifts would provide insights into the electronic environment of each carbon atom.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. A single resonance would be anticipated for the silicon atom in 1-Butanamine, 4-(diethoxyphenylsilyl)-. The chemical shift of this signal would be indicative of the substituents attached to the silicon, in this case, a phenyl group, two ethoxy groups, and a butylamine (B146782) chain.

A hypothetical summary of expected NMR data is presented in the table below.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 7.2 - 7.8 | Multiplet |

| 3.7 - 4.0 | Quartet | |

| 2.6 - 2.9 | Triplet | |

| 1.3 - 1.7 | Multiplet | |

| 1.1 - 1.3 | Triplet | |

| 0.5 - 0.8 | Multiplet | |

| ¹³C | 127 - 135 | Multiple |

| 58 - 62 | Singlet | |

| 40 - 45 | Singlet | |

| 20 - 35 | Multiple | |

| 10 - 15 | Singlet | |

| ²⁹Si | -40 to -60 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Butanamine, 4-(diethoxyphenylsilyl)- would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and phenyl groups (around 2850-3100 cm⁻¹), Si-O-C stretching (around 1080-1100 cm⁻¹), and Si-C stretching (around 1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the Si-phenyl bond. The aromatic ring stretching vibrations would be prominent in the Raman spectrum.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=C (Aromatic) | 1400 - 1600 |

| Si-O-C Stretch | 1080 - 1100 |

| Si-Phenyl | ~1120 |

| Si-C Stretch | ~1250 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-Butanamine, 4-(diethoxyphenylsilyl)-, the mass spectrum would show the molecular ion peak [M]⁺, confirming the molecular formula. The fragmentation pattern would likely involve the loss of ethoxy groups, the butylamine chain, and the phenyl group, providing further evidence for the proposed structure.

Crystallographic Studies and Solid-State Structural Insights

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 1-Butanamine, 4-(diethoxyphenylsilyl)- could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database.

Chirality and Conformational Analysis in Solution and Solid States

The silicon atom in 1-Butanamine, 4-(diethoxyphenylsilyl)- is bonded to four different groups (phenyl, two ethoxy groups, and the 4-aminobutyl chain). However, since two of the substituents are identical ethoxy groups, the silicon center is achiral. The molecule does not possess any stereocenters and is therefore not chiral.

Conformational analysis would involve studying the rotation around the various single bonds in the molecule. In solution, techniques like variable-temperature NMR could be used to study the rotational barriers and preferred conformations of the flexible butyl chain and the ethoxy groups. In the solid state, crystallographic data would reveal the specific conformation adopted by the molecule in the crystal lattice. Without experimental data, any discussion of the conformational preferences of 1-Butanamine, 4-(diethoxyphenylsilyl)- remains speculative.

Chemical Reactivity and Transformation Pathways of 1 Butanamine, 4 Diethoxyphenylsilyl

Reactivity at the Amine Center: Protonation, Acylation, and Alkylation Chemistry

The primary amine group at the terminus of the butyl chain behaves as a typical nucleophile and a Brønsted-Lowry base. Its reactivity can be categorized into protonation, acylation, and alkylation reactions.

Acylation: The nucleophilic nature of the amine allows it to react with a variety of acylating agents, such as acyl chlorides, anhydrides, and esters, to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The general scheme for the acylation of 1-Butanamine, 4-(diethoxyphenylsilyl)- is as follows:

R-CO-X + H₂N-(CH₂)₄-Si(OEt)₂Ph → R-CO-NH-(CH₂)₄-Si(OEt)₂Ph + HX

Where R-CO-X represents an acylating agent. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the acidic byproduct.

Alkylation: The amine can also undergo nucleophilic substitution reactions with alkyl halides or other alkylating agents to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Over-alkylation to form the quaternary ammonium salt is possible, especially with reactive alkylating agents and in the absence of steric hindrance.

The following table summarizes the expected reactivity at the amine center based on general principles of organic chemistry.

| Reaction Type | Reagent Class | Expected Product |

| Protonation | Protic Acids (e.g., HCl) | Ammonium Salt |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

Hydrolysis and Condensation Reactions of the Diethoxyphenylsilyl Group

The diethoxyphenylsilyl moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the formation of silanols. These silanols are often unstable and can undergo subsequent condensation reactions to form siloxanes. The amino group within the same molecule can play a role in catalyzing these reactions through intramolecular mechanisms.

Hydrolysis: The hydrolysis of the ethoxy groups on the silicon atom proceeds in a stepwise manner to yield silanols and ethanol. The reaction is catalyzed by both acids and bases. viu.cachemistrysteps.comucoz.com The general mechanism involves the nucleophilic attack of water on the silicon atom. In acidic conditions, the ethoxy group is protonated, making it a better leaving group. ucoz.com Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon center. chemistrysteps.com

The presence of the amino group in 1-Butanamine, 4-(diethoxyphenylsilyl)- can lead to intramolecular catalysis of the hydrolysis process. The amine can act as an internal base, activating a water molecule for nucleophilic attack on the silicon atom. libretexts.orgnih.govnih.gov This can significantly accelerate the rate of hydrolysis compared to analogous alkoxysilanes lacking an amino group.

Condensation: The silanol (B1196071) intermediates formed during hydrolysis are reactive and can condense with each other or with unreacted alkoxysilanes to form siloxane bonds (Si-O-Si). This process can lead to the formation of dimers, oligomers, and ultimately, polysiloxane networks. The condensation reaction can also be catalyzed by acids and bases.

The interplay between hydrolysis and condensation is crucial in applications such as surface modification and the formation of sol-gel materials. The rates of these reactions are influenced by factors such as pH, temperature, solvent, and the concentration of water and the silane (B1218182).

A summary of the hydrolysis and condensation process is presented in the table below:

| Step | Reaction | Key Features |

| Hydrolysis | Si-OEt + H₂O → Si-OH + EtOH | Catalyzed by acid or base. Can be intramolecularly catalyzed by the amine group. |

| Condensation | Si-OH + HO-Si → Si-O-Si + H₂O | Forms siloxane bonds. Leads to oligomerization and network formation. |

| Condensation | Si-OH + EtO-Si → Si-O-Si + EtOH | Can occur between a silanol and an unreacted alkoxysilane. |

Silicon-Carbon and Silicon-Oxygen Bond Cleavage Reactions

Silicon-Carbon Bond Cleavage: The silicon-phenyl (Si-Ph) bond is generally more susceptible to cleavage than the silicon-butyl (Si-C₄H₈) bond. Cleavage of the Si-Ph bond can be initiated by strong electrophiles, such as halogens or strong acids, in a process known as protodesilylation or halodesilylation. le.ac.uk This reaction proceeds via an electrophilic aromatic substitution mechanism where the silyl (B83357) group is displaced. le.ac.ukalmerja.com Theoretical studies suggest that the stability of the Si-C bond in arylsilanes is dependent on the reaction conditions (acidic vs. basic) and the electronic nature of the aromatic group. rsc.orgresearchgate.net The Si-butyl bond is generally more robust and requires more forcing conditions for cleavage, often involving strong nucleophiles or radical pathways. nih.gov

Silicon-Oxygen Bond Cleavage: The silicon-oxygen (Si-O) bonds in the diethoxy groups are, as discussed in the previous section, susceptible to hydrolytic cleavage. The Si-O bonds within the siloxane linkages formed after condensation can also be cleaved under hydrolytic conditions, especially in the presence of strong acids or bases. This reversibility is a key aspect of silicone chemistry. Theoretical studies on the mechanism of acid-catalyzed Si-O bond cleavage in siloxanes highlight the importance of protonation of the siloxane oxygen and the role of water in assisting the nucleophilic attack. google.comacs.org

The following table outlines the conditions that can lead to bond cleavage:

| Bond | Cleavage Condition | Reagents |

| Si-Phenyl | Electrophilic Cleavage | Strong Acids, Halogens (e.g., Br₂) |

| Si-Butyl | Nucleophilic/Radical Cleavage | Strong Nucleophiles, Radical Initiators |

| Si-Ethoxy | Hydrolysis | Water (acid or base catalyzed) |

| Si-O-Si (Siloxane) | Hydrolysis | Water (acid or base catalyzed) |

Reactions Involving the Phenyl Substituent and Aromatic Transformations

The phenyl group attached to the silicon atom can undergo electrophilic aromatic substitution reactions, similar to other substituted benzenes. However, the silyl group exerts a significant directing and activating/deactivating effect on the aromatic ring.

The dimethylsilyl group, and by extension the diethoxysilyl group, is known to be an ipso-directing group in electrophilic aromatic substitution. This means that the incoming electrophile will preferentially replace the silyl group at the point of attachment to the aromatic ring. almerja.com This is a consequence of the ability of the silicon atom to stabilize a positive charge in the β-position (the ipso carbon) in the reaction intermediate. This ipso substitution is a synthetically useful transformation that allows for the introduction of a variety of functional groups onto the aromatic ring in a regioselective manner.

For example, reaction with bromine (Br₂) would be expected to yield bromobenzene (B47551) and the corresponding silyl bromide. Similarly, Friedel-Crafts acylation or alkylation would lead to the replacement of the silyl group with an acyl or alkyl group, respectively. almerja.comnih.gov

It is important to note that under conditions where ipso-substitution is not favored, the silyl group can act as a weak activating group and direct incoming electrophiles to the ortho and para positions. However, the ipso pathway is often dominant for silyl-substituted arenes.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies for 1-Butanamine, 4-(diethoxyphenylsilyl)- are not extensively documented, the mechanisms of the key reactions can be inferred from studies on analogous organosilanes.

Mechanism of Hydrolysis and Condensation: The hydrolysis of alkoxysilanes is generally accepted to proceed via a nucleophilic substitution mechanism at the silicon center. viu.caucoz.com In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of an alkoxy oxygen, making it a better leaving group. ucoz.com This is followed by the nucleophilic attack of a water molecule. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels an alkoxide ion. chemistrysteps.com As mentioned earlier, the presence of the amino group can lead to intramolecular catalysis, where the amine functionality facilitates the deprotonation of the attacking water molecule, thereby increasing the rate of hydrolysis. libretexts.orgnih.govnih.gov

Mechanism of Si-C Bond Cleavage: The electrophilic cleavage of the Si-phenyl bond is a well-studied process. It proceeds through a classic electrophilic aromatic substitution pathway, involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). almerja.com The key feature is the stabilization of the positive charge at the ipso-position by the silicon atom through hyperconjugation, which lowers the activation energy for this pathway and makes ipso-substitution the favored outcome. almerja.com

Mechanism of Reactions at the Amine Center: The reactions of the amine group (protonation, acylation, and alkylation) follow well-established mechanisms in organic chemistry. Protonation is a simple acid-base reaction. Acylation typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. Alkylation is generally a bimolecular nucleophilic substitution (SN2) reaction where the amine nitrogen acts as the nucleophile.

Computational Chemistry and Theoretical Modeling of 1 Butanamine, 4 Diethoxyphenylsilyl

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized molecules like 1-Butanamine, 4-(diethoxyphenylsilyl)-. By approximating the electron density, DFT can predict various molecular properties with considerable reliability.

Theoretical calculations would typically employ a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate electronic properties. ijcce.ac.ir Key ground state properties that can be investigated include the distribution of atomic charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Table 1: Theoretical Ground State Properties of 1-Butanamine, 4-(diethoxyphenylsilyl)- calculated using DFT (Note: The following data is illustrative and represents typical values expected from such calculations.)

| Property | Value | Unit |

| Total Energy | -950.123 | Hartrees |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | 0.89 | eV |

| HOMO-LUMO Gap | 7.14 | eV |

| Dipole Moment | 2.54 | Debye |

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap, as suggested in the illustrative data, would imply higher stability. The molecular electrostatic potential map would likely show regions of negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, while positive potential would be concentrated around the hydrogen atoms of the amine group and the silicon atom.

For more precise calculations of electronic properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for specific molecular properties.

These high-accuracy calculations are particularly useful for refining the understanding of electron correlation effects, which are important in molecules with heteroatoms like silicon, oxygen, and nitrogen. They can be used to validate the results obtained from DFT and to provide more accurate values for properties like bond dissociation energies and ionization potentials.

Conformational Landscape and Energetic Profiling

The flexibility of the butylamine (B146782) chain and the rotational freedom around the Si-C and Si-O bonds in 1-Butanamine, 4-(diethoxyphenylsilyl)- lead to a complex conformational landscape. Understanding the relative energies of different conformers is essential for predicting the molecule's behavior in various environments.

A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy conformers, can reveal the most stable geometries. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding (if any), and dipole-dipole interactions.

Table 2: Relative Energies of Theoretically Calculated Conformers of 1-Butanamine, 4-(diethoxyphenylsilyl)- (Note: The following data is illustrative and represents typical values expected from such calculations.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| Global Minimum | 0.00 | Si-C-C-C = 178.5 |

| Conformer 2 | 1.25 | Si-C-C-C = 65.2 |

| Conformer 3 | 2.89 | C-C-C-N = -70.1 |

The global minimum energy conformer would likely adopt a staggered arrangement along the butyl chain to minimize steric strain. The presence of the bulky diethoxyphenylsilyl group would significantly influence the preferred orientation of the butylamine tail.

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical modeling is a powerful tool for investigating the mechanisms of reactions involving 1-Butanamine, 4-(diethoxyphenylsilyl)-. For instance, the amine group can participate in nucleophilic reactions, while the ethoxy groups on the silicon atom are susceptible to hydrolysis.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. nih.gov This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway. For example, the hydrolysis of the Si-OEt bonds, a common reaction for alkoxysilanes, could be modeled to proceed through a pentacoordinate silicon intermediate. researchgate.net

Table 3: Theoretical Activation Energies for a Hypothetical Reaction of 1-Butanamine, 4-(diethoxyphenylsilyl)- (Note: The following data is illustrative and represents typical values expected from such calculations for a generic nucleophilic substitution.)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.8 |

| Leaving Group Departure | TS2 | 8.2 |

Such calculations can help in predicting the most likely reaction pathways and in designing reaction conditions to favor a desired product.

Development of Predictive Models for Reactivity and Selectivity

Building upon the fundamental insights from quantum chemical calculations, it is possible to develop predictive models for the reactivity and selectivity of 1-Butanamine, 4-(diethoxyphenylsilyl)- and related compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate calculated molecular descriptors with experimentally observed activities. nih.gov

Molecular descriptors derived from computational chemistry, such as atomic charges, orbital energies, and steric parameters, can be used to build these models. youtube.com For a series of related aminosilanes, these models could predict properties like their efficacy as surface coupling agents or their reactivity in specific chemical transformations. nih.gov Machine learning approaches are also increasingly being used to develop more sophisticated predictive models based on large datasets of computational and experimental data. nih.govyoutube.com

By leveraging these predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis of molecules with desired properties, thereby accelerating the discovery and development of new materials and chemical entities.

Advanced Applications and Research Contributions of Amino Alkyl Arylsilyl Ethers

Role as Versatile Building Blocks in Complex Molecule Synthesis

Amino-alkyl-arylsilyl ethers are bifunctional molecules, possessing both a reactive amine group and a hydrolyzable alkoxysilyl group. This dual functionality makes them highly valuable as building blocks in the synthesis of more complex chemical structures.

The diethoxysilyl moiety of 1-Butanamine, 4-(diethoxyphenylsilyl)- allows it to undergo hydrolysis and condensation reactions. This process, known as a sol-gel reaction, can be controlled to form a variety of organosilicon polymers. The presence of the phenyl group on the silicon atom can impart thermal stability and specific refractive properties to the resulting polymers.

The primary amine group provides a site for further chemical modification, enabling the incorporation of these organosilicon units into other polymer systems, such as polyamides, polyimides, or polyurethanes. This can lead to the formation of hybrid organic-inorganic polymers with tailored properties, including enhanced mechanical strength, thermal resistance, and specific surface characteristics. The general process involves the reaction of the amine group with suitable comonomers, while the silyl (B83357) group can participate in cross-linking reactions.

Table 1: Potential Polymer Architectures from 1-Butanamine, 4-(diethoxyphenylsilyl)-

| Polymer Type | Synthetic Route | Potential Properties |

| Polysiloxanes | Hydrolytic polycondensation | Thermal stability, hydrophobicity, dielectric properties |

| Hybrid Polyamides | Reaction of the amine with diacyl chlorides | Improved thermal and mechanical properties |

| Hybrid Polyimides | Reaction of the amine with dianhydrides | High thermal stability, chemical resistance |

The amine and silyl functionalities of 1-Butanamine, 4-(diethoxyphenylsilyl)- can be manipulated independently, making it a useful intermediate in multi-step organic synthesis. The silyl group can act as a protecting group for the butanamine moiety or can be used to introduce a silicon-containing fragment into a target molecule. The amine group, in turn, can undergo a wide range of chemical transformations, such as alkylation, acylation, and Schiff base formation.

These characteristics allow for its use in the synthesis of specialty chemicals, including adhesion promoters, crosslinking agents, and precursors for pharmacologically active molecules. For instance, the aminobutyl group is a common structural feature in various biologically active compounds.

Application in Surface Science and Interface Modification

Amino-functionalized alkoxysilanes are widely used to modify the surfaces of various materials, particularly inorganic substrates like glass, silica (B1680970), and metal oxides.

The diethoxy groups of 1-Butanamine, 4-(diethoxyphenylsilyl)- can react with hydroxyl groups present on the surface of inorganic materials. This reaction forms stable covalent Si-O-Substrate bonds, effectively grafting the organosilane molecule onto the surface. The result is a surface that is functionalized with primary amine groups.

This surface modification can dramatically alter the properties of the substrate, for example, by changing its wettability, adhesion characteristics, and chemical reactivity. The pendant amine groups can then be used to immobilize other molecules, such as enzymes, antibodies, or catalysts, onto the surface.

Table 2: Examples of Surface Functionalization Applications

| Substrate | Purpose of Modification | Potential Application |

| Silica Gel | Introduction of basic sites | Chromatography, catalysis |

| Glass Slides | Immobilization of biomolecules | Biosensors, microarrays |

| Metal Oxides | Improved adhesion to polymers | Composite materials, coatings |

When applied as a coating, 1-Butanamine, 4-(diethoxyphenylsilyl)- and similar compounds can form thin, cross-linked polysiloxane films on a surface. These coatings can provide corrosion resistance, improve lubricity, or act as a tie-layer to enhance the adhesion between an inorganic substrate and an organic overcoat.

Furthermore, the ability of this compound to act as a coupling agent is crucial in the fabrication of hybrid materials. By forming covalent bonds with both inorganic fillers (e.g., silica nanoparticles) and an organic polymer matrix, it can significantly improve the mechanical properties and durability of the resulting composite material.

Utility in Catalysis and Ligand Design

The primary amine group in 1-Butanamine, 4-(diethoxyphenylsilyl)- can serve as a coordination site for metal ions. This allows for its use in the design and synthesis of novel ligands for catalysis. The organosilane can be used to immobilize a homogeneous catalyst onto a solid support, combining the advantages of high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

For example, the amine group can be modified to form a Schiff base or other chelating moieties that can coordinate with transition metals. The resulting metal complex can then be covalently attached to a silica support via the silyl group. Such supported catalysts have found applications in a variety of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The presence of the phenyl group on the silicon atom may also influence the electronic properties of the catalytic center.

As Chiral Ligands for Asymmetric Catalysis

There is no publicly available research or data to support the use of "1-Butanamine, 4-(diethoxyphenylsilyl)-" as a chiral ligand for asymmetric catalysis.

Heterogeneous Catalysts via Immobilization on Supports

There is no publicly available research or data detailing the immobilization of "1-Butanamine, 4-(diethoxyphenylsilyl)-" on supports for use as a heterogeneous catalyst.

Exploration in Smart Materials and Responsive Systems

There is no publicly available research or data on the exploration of "1-Butanamine, 4-(diethoxyphenylsilyl)-" in the context of smart materials or responsive systems.

Future Directions and Outstanding Challenges in Amino Phenylsilyl Butanamine Research

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of organosilanes often involves multi-step processes that can be resource-intensive and generate significant waste. ccspublishing.org.cnresearchgate.net A primary challenge for the future is the development of more sustainable and greener synthetic routes for 1-Butanamine, 4-(diethoxyphenylsilyl)-.

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation. Traditional methods like those using Grignard reagents can have lower atom economy. ccspublishing.org.cn

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the butanamine or phenyl components of the molecule.

Catalytic Innovations: Developing novel, highly efficient, and recyclable catalysts to replace stoichiometric reagents. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems. researchgate.net Recent advancements in using photocatalysts like eosin (B541160) Y for the functionalization of hydrosilanes present a promising green alternative. nus.edu.sg

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Exploring synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures, potentially through photochemical or electrochemical activation. colab.ws

| Green Chemistry Principle | Application in Synthesis of 1-Butanamine, 4-(diethoxyphenylsilyl)- | Potential Impact |

| Prevention | Designing syntheses to minimize waste generation. | Reduced environmental footprint and lower disposal costs. |

| Atom Economy | Maximizing the incorporation of starting material atoms into the product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Improved safety for researchers and reduced environmental harm. |

| Designing Safer Chemicals | Minimizing the toxicity of the final product while maintaining function. | Development of safer materials for various applications. |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents. | Reduced air and water pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced greenhouse gas emissions. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable sources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups. | Simplified synthetic procedures and reduced waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones. | Increased reaction efficiency and reduced waste. |

| Design for Degradation | Designing the molecule to break down into benign products after use. | Reduced persistence in the environment. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts. | Improved process control and safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for accidents. | Enhanced laboratory and industrial safety. |

Discovery of Novel Reactivity and Unprecedented Transformations

The reactivity of 1-Butanamine, 4-(diethoxyphenylsilyl)- is largely dictated by the interplay between the nucleophilic amino group and the silicon center. Future research is poised to uncover novel transformations that leverage this unique electronic and steric environment.

Catalyst Development: The amine functionality could serve as an internal ligand or directing group in transition-metal-catalyzed reactions, enabling novel C-H functionalization or cross-coupling reactions at the phenyl ring or butyl chain.

New Bond Formations: Exploring the potential for the Si-C bond to participate in unprecedented transformations, potentially leading to the formation of new silicon-containing heterocycles. colab.ws

Controlled Polymerization: Utilizing the dual functionality of the molecule to initiate or control polymerization reactions, leading to novel silicone-based polymers with integrated organic functionalities. The amino group could act as an initiator for ring-opening polymerizations, while the silyl (B83357) group can participate in condensation chemistry.

Supramolecular Chemistry: Investigating the self-assembly of 1-Butanamine, 4-(diethoxyphenylsilyl)- into complex, ordered structures through hydrogen bonding and other non-covalent interactions.

Integration with Advanced Material Science Paradigms

The ability of organosilanes to act as molecular bridges between organic and inorganic materials is well-established. russoindustrial.ru The future lies in integrating 1-Butanamine, 4-(diethoxyphenylsilyl)- into the next generation of advanced materials.

Potential Applications in Advanced Materials:

Smart Coatings: Developing coatings where the aminosilane (B1250345) is used to create surfaces that can respond to external stimuli such as pH, light, or temperature. The amino group can be protonated or deprotonated, altering the surface charge and wettability.

Nanocomposites: Using the compound as a surface modifier for nanoparticles (e.g., silica (B1680970), titania, gold) to improve their dispersion in polymer matrices and to impart new functionalities. mdpi.com

Biomaterials: Functionalizing the surfaces of biomedical implants to improve biocompatibility and promote specific cellular interactions. The amino group provides a convenient handle for the covalent attachment of biomolecules like peptides or DNA. rsc.org

Membranes for Separations: Incorporating the molecule into polymer membranes to enhance their selectivity and permeability for specific gases or liquids.

| Material Paradigm | Role of 1-Butanamine, 4-(diethoxyphenylsilyl)- | Anticipated Outcome |

| Smart Coatings | Surface modifier to impart stimuli-responsiveness. | Coatings with tunable wettability, adhesion, or color. |

| High-Performance Composites | Coupling agent to enhance interfacial adhesion. | Stronger, lighter, and more durable composite materials. |

| Biomimetic Materials | Template or scaffold for creating biologically inspired structures. | Materials with enhanced biocompatibility and tailored cell interactions. |

| Advanced Sensors | Functional layer for detecting specific analytes. | Highly sensitive and selective chemical or biological sensors. |

| Next-Generation Electronics | Component in dielectric layers or as a surface treatment for semiconductors. | Improved performance and reliability of electronic devices. |

High-Throughput Screening and Combinatorial Approaches in Discovery

The traditional, one-at-a-time approach to materials discovery is often slow and inefficient. High-throughput screening (HTS) and combinatorial methods offer a pathway to accelerate the discovery of new applications for 1-Butanamine, 4-(diethoxyphenylsilyl)-. nih.govsigmaaldrich.com

Combinatorial Libraries: Synthesizing libraries of materials where 1-Butanamine, 4-(diethoxyphenylsilyl)- is combined with a wide range of other monomers, polymers, or nanoparticles.

Automated Screening: Developing automated platforms to rapidly test these material libraries for desired properties, such as catalytic activity, adhesion strength, or biological response. nih.gov

Data-Driven Discovery: Utilizing machine learning and artificial intelligence to analyze the large datasets generated from HTS to identify structure-property relationships and to predict the performance of new materials.

Interdisciplinary Research with Emerging Technologies

The full potential of 1-Butanamine, 4-(diethoxyphenylsilyl)- will be realized through collaborations that bridge chemistry with other scientific and engineering disciplines.

Nanotechnology: In conjunction with nanomaterials, this aminosilane can be used to construct sophisticated nanoscale devices for applications in electronics, photonics, and medicine.

Biotechnology: The ability to functionalize surfaces with this molecule opens up possibilities in areas such as DNA microarrays, biosensors, and targeted drug delivery systems. rsc.orgpsu.edu

Computational Chemistry: Advanced computational modeling can be used to predict the properties and reactivity of this molecule, guiding experimental efforts and accelerating the design of new materials and processes.

Additive Manufacturing (3D Printing): Incorporating 1-Butanamine, 4-(diethoxyphenylsilyl)- into 3D printing resins could lead to the fabrication of objects with enhanced mechanical properties and tailored surface functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Butanamine, 4-(diethoxyphenylsilyl)-, and what purity validation methods are recommended?

- Methodological Answer : The compound can be synthesized via reductive amination of silyl-functionalized aldehydes or through nucleophilic substitution of halogenated silyl precursors with butanamine derivatives. For purity validation, gas chromatography-mass spectrometry (GC-MS) with retention time matching (e.g., 4.582–6.314 min for similar butanamine analogs) and high similarity indices (>85%) is recommended, as demonstrated in GC-MS analysis of structurally related amines . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, should confirm the integration of the diethoxyphenylsilyl moiety and butanamine backbone .

Q. How can researchers optimize the stability of this compound under different storage conditions?

- Methodological Answer : Stability studies should focus on mitigating hydrolysis of the silyl ether group. Store the compound under inert atmospheres (argon/nitrogen) at temperatures ≤−20°C in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane). Periodic FT-IR analysis can monitor Si-O bond integrity (peaks at 1050–1100 cm) . Regulatory data on analogous silylated amines suggest avoiding prolonged exposure to moisture or acidic conditions to prevent decomposition .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : A combination of NMR (to confirm silyl group connectivity) and high-resolution mass spectrometry (HRMS) is critical. For example, NMR typically shows resonances at δ −40 to −60 ppm for triethoxysilyl groups. FT-IR can validate amine N-H stretches (3300–3500 cm) and aromatic C-H bends (700–900 cm) from the phenyl group .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the silyl ether group in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the silicon center, which influences its susceptibility to nucleophilic attack. Molecular docking studies with transition-state analogs may reveal steric effects from the diethoxyphenyl moiety. PubChem and DSSTox databases provide foundational electronic parameters (e.g., LUMO energies) for predictive modeling .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or conformational flexibility. Use temperature-variable NMR to assess dynamic processes. For Si-O vibrational modes, compare experimental FT-IR data with scaled DFT frequencies (e.g., using Gaussian 16). NIST Chemistry WebBook offers reference spectra for benchmarking .

Q. How can in silico models assess the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can probe binding affinities to enzymes or receptors. Parameterize the silyl group using the General Amber Force Field (GAFF). Toxicity predictions via EPA’s CompTox Dashboard (DTXSID series) may identify off-target interactions, while PubChem BioAssay data can prioritize in vitro testing .

Data Contradictions and Validation

- Spectral Data : NIST-subscription data (e.g., IR, MS) may conflict with experimental results due to solvent or instrumental calibration differences. Cross-validate using multiple techniques (e.g., GC-MS retention indices vs. HRMS exact mass) .

- Regulatory Guidance : EPA’s Significant New Use Rules (SNURs) for analogous silylated amines emphasize containment during synthesis, contrasting with academic lab practices. Always consult 40 CFR §721 for handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.